molecular formula C20H27N3O4S B11137366 (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone

(2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone

Cat. No.: B11137366
M. Wt: 405.5 g/mol
InChI Key: WUSDNQFKXGQYPE-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone is a complex organic compound featuring a thiazole ring and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Attachment of the Piperazine Moiety: The piperazine derivative can be synthesized separately and then coupled with the thiazole ring through nucleophilic substitution reactions.

    Final Coupling: The final step involves the coupling of the thiazole and piperazine derivatives under specific conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents and nucleophiles such as halides and amines are used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzyl ring.

    Reduction: Reduced forms of the methanone moiety.

    Substitution: Various substituted thiazole and benzyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole ring, which is known for such activities .

Medicine

The compound is explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites in biological molecules, while the piperazine moiety can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone is unique due to the combination of the thiazole and piperazine structures, which can provide a synergistic effect in its biological activities. The presence of the trimethoxybenzyl group further enhances its potential interactions with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

(2,5-dimethyl-1,3-thiazol-4-yl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H27N3O4S/c1-13-17(21-14(2)28-13)20(24)23-10-8-22(9-11-23)12-15-6-7-16(25-3)19(27-5)18(15)26-4/h6-7H,8-12H2,1-5H3

InChI Key

WUSDNQFKXGQYPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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